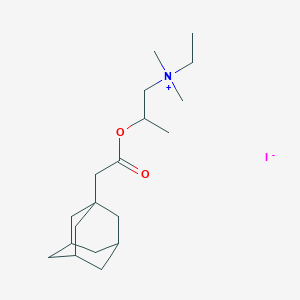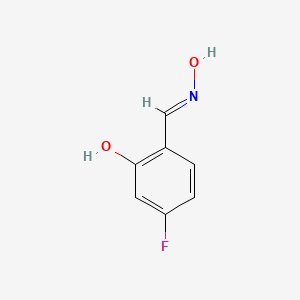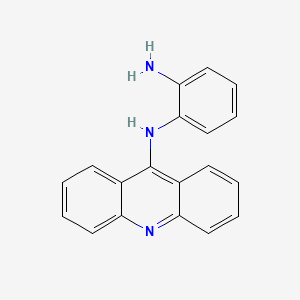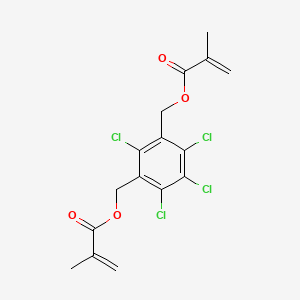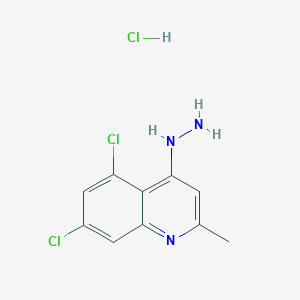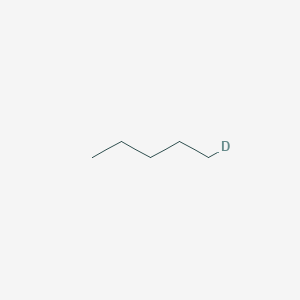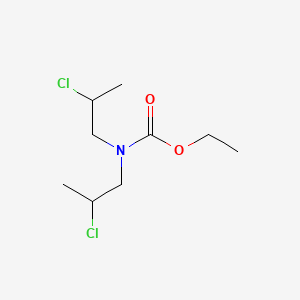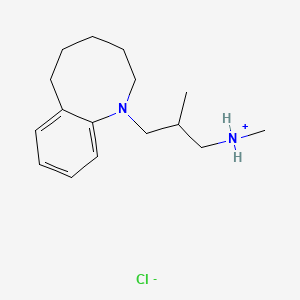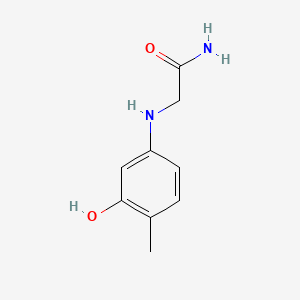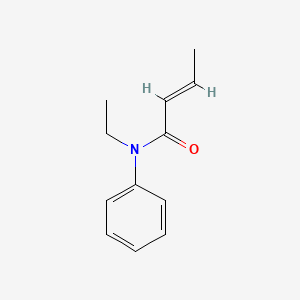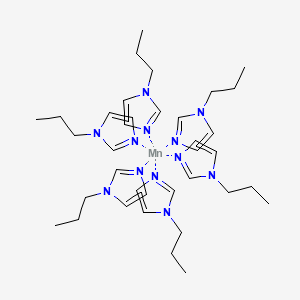
Manganese;1-propylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese;1-propylimidazole is an organometallic compound that combines manganese with 1-propylimidazole. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The imidazole ring is a versatile heterocyclic structure that is commonly found in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese;1-propylimidazole typically involves the coordination of manganese with 1-propylimidazole. One common method is the reaction of manganese salts with 1-propylimidazole under controlled conditions. For example, manganese chloride can be reacted with 1-propylimidazole in an organic solvent to form the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the reaction . This method involves the use of microwave irradiation to accelerate the reaction process, making it more eco-friendly and cost-effective.
化学反応の分析
Types of Reactions
Manganese;1-propylimidazole can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can also undergo reduction reactions, where the manganese center is reduced.
Substitution: The imidazole ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve the use of different ligands and appropriate solvents to facilitate the exchange .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield manganese oxides, while substitution reactions may result in new manganese complexes with different ligands .
科学的研究の応用
Manganese;1-propylimidazole has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of manganese;1-propylimidazole involves its interaction with molecular targets through coordination chemistry. The manganese center can participate in redox reactions, while the imidazole ligand can interact with biological molecules. This dual functionality allows the compound to exert its effects through multiple pathways, including oxidative stress modulation and enzyme inhibition .
類似化合物との比較
Similar Compounds
Dichloride-bis(1-propylimidazole)zinc(II): This compound is similar in structure but contains zinc instead of manganese.
1-Propylimidazolium-based Ionic Liquids: These compounds share the imidazole ligand but differ in their ionic nature and applications.
Uniqueness
Manganese;1-propylimidazole is unique due to the presence of manganese, which imparts distinct redox properties and catalytic activities. This makes it particularly useful in applications requiring electron transfer processes and oxidative catalysis .
特性
CAS番号 |
71391-01-0 |
|---|---|
分子式 |
C36H60MnN12 |
分子量 |
715.9 g/mol |
IUPAC名 |
manganese;1-propylimidazole |
InChI |
InChI=1S/6C6H10N2.Mn/c6*1-2-4-8-5-3-7-6-8;/h6*3,5-6H,2,4H2,1H3; |
InChIキー |
YCUBCUNXAUFTIY-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=CN=C1.CCCN1C=CN=C1.CCCN1C=CN=C1.CCCN1C=CN=C1.CCCN1C=CN=C1.CCCN1C=CN=C1.[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


